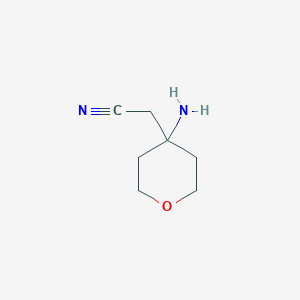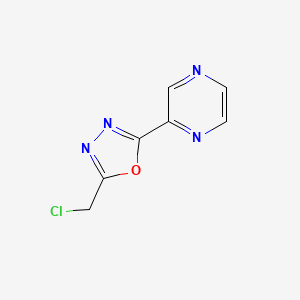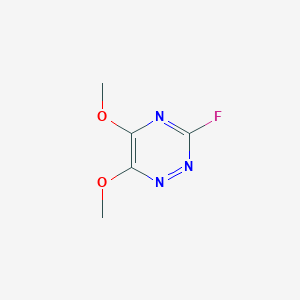![molecular formula C14H10O4 B13101952 1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
1-Methoxydibenzo[b,d]furan-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxydibenzo[b,d]furan-4-carboxylic acid is an organic compound with the molecular formula C14H10O4 It belongs to the class of dibenzofurans, which are polycyclic aromatic compounds containing a furan ring fused to two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxydibenzo[b,d]furan-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the formylation of 2-methoxydibenzo[b,d]furan using α,α-dichloromethyl methyl ether and tin(IV) chloride, followed by oxidation to the carboxylic acid . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to obtain the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxydibenzo[b,d]furan-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
1-Methoxydibenzo[b,d]furan-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Methoxydibenzo[b,d]furan-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .
Comparación Con Compuestos Similares
- 2-Methoxydibenzo[b,d]furan-1-carbaldehyde
- 2-Methoxydibenzo[b,d]furan-3-carbaldehyde
- Furan-based benzene mono- and dicarboxylic acid derivatives
Comparison: 1-Methoxydibenzo[b,d]furan-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H10O4 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
1-methoxydibenzofuran-4-carboxylic acid |
InChI |
InChI=1S/C14H10O4/c1-17-11-7-6-9(14(15)16)13-12(11)8-4-2-3-5-10(8)18-13/h2-7H,1H3,(H,15,16) |
Clave InChI |
BTYIOLUNKGMKRH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C3=CC=CC=C3OC2=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)
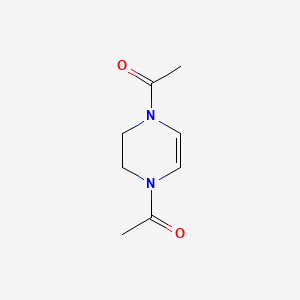
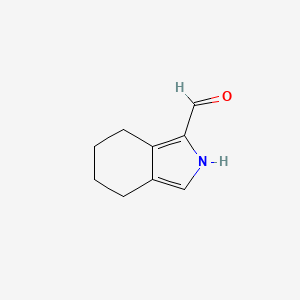

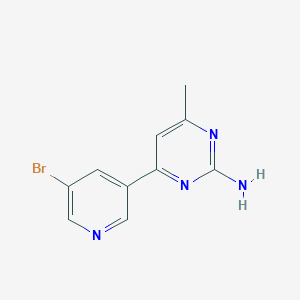
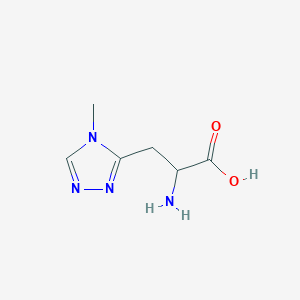
![N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13101917.png)

